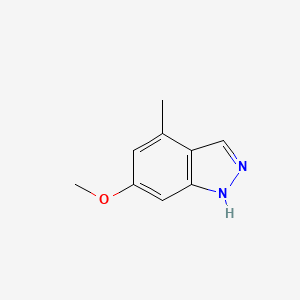

6-methoxy-4-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Pharmaceutical and Agrochemical Sciences

The indazole nucleus is a fundamental component in numerous pharmaceutical agents and agrochemicals. nih.gov Its presence in a molecule can significantly influence biological activity, leading to a broad spectrum of therapeutic applications. researchgate.netlongdom.orglongdom.org Indazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.gov

In the realm of pharmaceuticals, the indazole scaffold is present in several marketed drugs. For instance, pazopanib (B1684535) and axitinib (B1684631) are indazole-containing kinase inhibitors used in cancer therapy. samipubco.comrsc.org The structural features of indazole, such as its ability to form key hydrogen bonds and its favorable drug-like properties like high solubility and metabolic stability, contribute to its success in drug development. samipubco.com

The applications of indazoles also extend to agrochemical sciences, where they serve as crucial intermediates in the synthesis of pesticides and herbicides. nih.gova2bchem.com The adaptability of the indazole structure allows for the creation of novel agrochemicals with enhanced efficacy and selectivity. a2bchem.com

Evolution of Indazole-Based Compounds in Drug Discovery

The journey of indazole-based compounds in drug discovery has been marked by continuous evolution and a growing appreciation for their therapeutic potential. researchgate.net Initially recognized for their diverse biological activities, the development of synthetic methodologies has played a pivotal role in expanding the chemical space of indazole derivatives. nih.govbohrium.com

Early research focused on the synthesis and exploration of simple indazole analogs. However, with advancements in synthetic organic chemistry, including metal-catalyzed cross-coupling reactions and C-H activation strategies, chemists have gained the ability to construct complex and highly functionalized indazole-based molecules. nih.govbohrium.com This has led to the discovery of potent and selective inhibitors of various biological targets, such as protein kinases, which are crucial in cancer and other diseases. longdom.orgrsc.org

Structure-based drug design and fragment-based approaches have further accelerated the development of indazole-containing drug candidates. samipubco.comrsc.org By understanding the specific interactions between the indazole scaffold and its biological targets, medicinal chemists can rationally design molecules with improved potency and selectivity.

Overview of 6-Methoxy-4-methyl-1H-indazole in Contemporary Chemical Research

Within the vast landscape of indazole chemistry, 6-methoxy-4-methyl-1H-indazole has emerged as a compound of significant interest in recent research. Its specific substitution pattern, featuring a methoxy (B1213986) group at the 6-position and a methyl group at the 4-position of the indazole ring, confers unique chemical and physical properties that are being actively explored.

Table 1: Chemical Properties of 6-methoxy-4-methyl-1H-indazole

| Property | Value |

| CAS Number | 885521-36-8 bldpharm.com |

| Molecular Formula | C9H10N2O bldpharm.com |

| Molecular Weight | 162.19 g/mol bldpharm.com |

| SMILES Code | CC1=CC(OC)=CC2=C1C=NN2 bldpharm.com |

This data is for research use only. bldpharm.com

The presence of the electron-donating methoxy and methyl groups on the benzene (B151609) portion of the indazole ring can influence the electron density and reactivity of the heterocyclic system, potentially impacting its biological activity and metabolic stability. Research efforts are underway to synthesize and evaluate derivatives of 6-methoxy-4-methyl-1H-indazole for various applications.

Scope and Objectives of Research on 6-Methoxy-4-methyl-1H-indazole

Current research on 6-methoxy-4-methyl-1H-indazole is multifaceted, with several key objectives:

Development of Efficient Synthetic Routes: A primary focus is on establishing efficient and scalable synthetic methods to produce 6-methoxy-4-methyl-1H-indazole and its derivatives. This is crucial for enabling further chemical and biological investigations.

Exploration of Chemical Reactivity: Researchers are investigating the chemical reactivity of the 6-methoxy-4-methyl-1H-indazole scaffold to understand how it can be further functionalized to create diverse compound libraries.

Investigation of Biological Activity: A significant portion of the research is dedicated to evaluating the biological properties of compounds derived from 6-methoxy-4-methyl-1H-indazole. This includes screening for potential therapeutic applications in areas such as oncology and infectious diseases.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 6-methoxy-4-methyl-1H-indazole and assessing the impact on biological activity, researchers aim to establish clear structure-activity relationships. This knowledge is vital for the rational design of more potent and selective molecules.

The ongoing exploration of 6-methoxy-4-methyl-1H-indazole holds the promise of uncovering novel chemical entities with valuable applications in medicine and beyond.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-7(12-2)4-9-8(6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMTZCJWWJQLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646480 | |

| Record name | 6-Methoxy-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-36-8 | |

| Record name | 6-Methoxy-4-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 4 Methyl 1h Indazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Indazoles

The traditional and more recent methods for the construction of the 1H-indazole core often rely on the cyclization of appropriately substituted aromatic precursors. These methods have been refined over the years to improve yields, regioselectivity, and substrate scope.

Cyclization Reactions of Substituted Anilines and Hydrazone Hydrates

A foundational approach to the synthesis of 1H-indazoles involves the diazotization of a substituted aniline followed by intramolecular cyclization. For the synthesis of a 6-methoxy-4-methyl-1H-indazole derivative, a plausible starting material would be 4-methoxy-2-methylaniline. This aniline derivative can be converted to a diazonium salt, which then undergoes spontaneous cyclization to form the indazole ring.

Another classical method is the Fischer indole (B1671886) synthesis, which, under certain conditions, can be adapted for indazole synthesis. More directly, the reaction of a substituted phenylhydrazine with an aldehyde or ketone to form a hydrazone, followed by cyclization, is a common route. For instance, the cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield 3-substituted-1H-indazoles. researchgate.net

The reaction of 2,6-dialkoxy acetophenone hydrazones with PPA has been shown to produce 3-methyl-4-alkoxyindazoles, indicating that the cyclization can proceed with the elimination of one of the alkoxy groups. researchgate.net This suggests that a carefully chosen substituted aniline or phenylhydrazine precursor is crucial for the regioselective synthesis of 6-methoxy-4-methyl-1H-indazole.

Reduction of Nitro-Substituted Intermediates

The reductive cyclization of ortho-nitro-substituted aromatic compounds is a powerful strategy for the synthesis of N-heterocycles, including 1H-indazoles. This approach typically involves the reduction of a nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization.

For the synthesis of 6-methoxy-4-methyl-1H-indazole, a suitable precursor would be a derivative of 2,4-dinitro-5-methylanisole. The selective reduction of one nitro group to an amino group, followed by diazotization and cyclization, is a potential pathway. Alternatively, the reductive cyclization of an ortho-nitrobenzylamine derivative can lead to the formation of the indazole ring. For example, 4-methyl-N-(2-nitrobenzyl)aniline has been converted to 2-(4-methylphenyl)-2H-indazole via reductive cyclization using tin(II) chloride dihydrate. nih.gov While this yields a 2H-indazole, modifications to the starting material and reaction conditions could potentially favor the formation of the 1H-tautomer.

A more direct route involves the reductive cyclization of o-nitro-ketoximes, which can be achieved under various reducing conditions to afford 3-substituted-1H-indazoles. researchgate.net This method would require the synthesis of an appropriately substituted o-nitro-ketoxime precursor bearing the 6-methoxy and 4-methyl substitution pattern.

Multi-Step Synthesis Strategies for Indazole Core Formation

The synthesis of polysubstituted indazoles like 6-methoxy-4-methyl-1H-indazole often necessitates multi-step synthetic sequences to install the desired functionalities in a regiocontrolled manner. These strategies allow for greater flexibility and control over the final product's structure.

One such strategy could begin with a commercially available substituted aniline, such as 4-methoxy-2-methylaniline. This starting material could undergo a series of reactions, including nitration, to introduce a nitro group at a position that would facilitate subsequent cyclization. For instance, nitration of an N-acylated 4-methoxy-2-methylaniline would likely direct the nitro group to the 6-position due to the ortho,para-directing effects of the methoxy (B1213986) and methyl groups and the meta-directing effect of the acylamino group. Subsequent reduction of the nitro group and diazotization, followed by cyclization, would lead to the desired indazole core.

Another multi-step approach involves the construction of the indazole ring from a pre-functionalized benzene (B151609) derivative. For example, a substituted 2-bromobenzaldehyde can be converted into a hydrazone, which then undergoes an intramolecular palladium-catalyzed C-N coupling reaction to form the indazole ring. thieme-connect.de This method allows for the synthesis of N-aryl-1H-indazoles. A specific example leading to a related structure is the synthesis of Ethyl 4-Methoxy-6-methyl-1-tosyl-1H-indazole-3-carboxylate from a substituted hydrazone. thieme-connect.de

Advanced Catalytic Approaches in Indazole Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, offering milder reaction conditions and improved efficiency compared to classical methods.

Transition Metal-Catalyzed N-N Bond Formation (e.g., Cu(OAc)₂-mediated)

Copper-catalyzed reactions have been extensively utilized for the formation of N-N bonds in the synthesis of indazoles. A notable example is the Cu(OAc)₂-mediated cyclization of o-aminoaryl N-H ketimine species. pkusz.edu.cn This reaction involves the initial formation of a ketimine from a 2-aminobenzonitrile and an organometallic reagent, followed by a copper-catalyzed oxidative N-N bond formation to yield the 1H-indazole. While a direct application to 6-methoxy-4-methyl-1H-indazole is not explicitly reported, this methodology is general and could likely be adapted for appropriately substituted precursors.

The utility of copper catalysis is also demonstrated in the intramolecular Ullmann-type reaction of hydrazones derived from 2-halobenzaldehydes. researchgate.net This reaction provides a scalable route to 1H-indazoles. Furthermore, various copper salts, including CuI and CuO, have been employed in the cyclization of o-haloaryl N-sulfonylhydrazones to afford 1H-indazoles. acs.org

| Catalyst | Starting Material | Product | Yield (%) | Reference |

| Cu(OAc)₂ | o-aminoaryl N-H ketimine | 1H-Indazole | Good to Excellent | pkusz.edu.cn |

| CuI | 2-haloaryl N-sulfonylhydrazone | 1H-Indazole | High | acs.org |

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

A modern and efficient approach to the synthesis of 1H-indazoles involves the silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones. nih.govacs.orgacs.org This method allows for the direct formation of the N-N bond and the indazole ring system through a C-H activation pathway. The reaction is typically carried out in the presence of a silver(I) salt, such as AgNTf₂, and often with a co-oxidant like Cu(OAc)₂. nih.gov

This methodology has been successfully applied to the synthesis of a variety of substituted 1H-indazoles, including those with methoxy and methyl groups on the benzene ring. For instance, the synthesis of Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported using this approach, demonstrating the viability of this method for accessing indazoles with the desired 6-methoxy substitution pattern. nih.gov The general procedure involves stirring the arylhydrazone with the silver(I) salt and Cu(OAc)₂ in a suitable solvent at an elevated temperature. nih.gov

| Catalyst System | Starting Material | Product | Yield (%) | Reference |

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazone | 1H-Indazole | Moderate to High | nih.gov |

This silver-mediated C-H amination is particularly noteworthy for its tolerance of various functional groups and its ability to construct 3-substituted indazoles that can be challenging to synthesize via other methods. nih.govorganic-chemistry.org

Palladium-Catalyzed C-3 Arylation of Indazoles

The C-3 arylation of the indazole core is a significant transformation, as C3-arylated indazoles are recognized as privileged structural motifs in pharmaceutical and agrochemical compounds. rsc.org However, the C-3 position of 1H-indazoles is known for its poor reactivity, presenting a considerable challenge for direct functionalization. rsc.orgmdpi.com To overcome this, various palladium-catalyzed methods have been developed.

One practical protocol utilizes a Pd(II)/Phenanthroline catalyst system for the direct C-3 arylation of indazoles with aryl iodides (ArI) or aryl bromides (ArBr) without the need for silver additives as halide scavengers. rsc.org The choice of solvent, such as toluene, chlorobenzene, trifluoromethylbenzene, or mesitylene, is critical for achieving high selectivity and reactivity. rsc.org Another approach involves a palladium-catalyzed Negishi cross-coupling reaction. acs.org This method requires the regioselective deprotonation of N(2)-SEM-protected indazoles followed by transmetalation with a zinc species to form the requisite organozinc reagent. This species then undergoes a mild and flexible palladium-mediated coupling with (hetero)aryl halides to introduce substituents at the C-3 position in high yields. acs.org

Furthermore, direct C-H arylation has been achieved using water as a green solvent. mdpi.com A system employing Pd(OAc)₂ (5 mol%) as the catalyst and PPh₃ as the ligand at 100 °C has proven effective for the C-3 arylation of 1H-indazoles. mdpi.com While direct C-3 arylation of 1H-indazoles is challenging, the C-3 position in 2H-indazoles is markedly more reactive. researchgate.net For the less reactive 1H-indazoles, more forcing conditions are often necessary. researchgate.net

A comparative overview of different catalytic systems for C-3 arylation is presented below.

| Catalyst System | Aryl Source | Key Features | Reference |

| Pd(II)/Phenanthroline | ArI, ArBr | No silver additives required; solvent choice is crucial. | rsc.org |

| Pd-mediated Negishi | (Hetero)aryl halides | Requires N-protection and formation of an organozinc intermediate. | acs.org |

| Pd(OAc)₂/PPh₃ | Haloarenes | Performed in water, offering a greener alternative. | mdpi.com |

| PdCl₂/phen/Ag₂CO₃/K₃PO₄ | Haloarenes | Effective for both 1H- and 2H-indazoles. | researchgate.net |

Regioselective Synthesis and Tautomeric Control

The indazole ring exhibits annular tautomerism, existing as 1H-indazole and 2H-indazole forms. beilstein-journals.org The 1H-tautomer is generally the predominant and more thermodynamically stable form compared to the 2H-quinonoid tautomer. beilstein-journals.orgresearchgate.netnih.govnih.gov This inherent stability is a key factor in strategies aimed at controlling regioselectivity during synthesis.

Strategies for Preferential 1H-Indazole Tautomer Formation

Achieving regioselectivity in the synthesis of N-substituted indazoles is crucial, and several strategies exploit the thermodynamic preference for the 1H tautomer. General approaches to N-1 substituted indazoles involve introducing the substituent either before or after the indazole ring closure. nih.gov For instance, using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the regioselective formation of 1H-indazoles in good yields. nih.gov

Post-cyclization, regioselective N-acylation is reported to yield the N-1 substituted regioisomer, which is formed via the isomerization of the initially formed N-2 acylindazole to the more stable N-1 product. nih.gov Similarly, thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF can also favor the formation of N-1 substituted indazoles. nih.gov Computational studies have confirmed that the 1-substituted isomer is energetically more stable than the 2-substituted isomer. acs.org The choice of reaction conditions, including the base, solvent, and alkylating agent, can significantly influence the regiochemical outcome of N-alkylation, often allowing for selective formation of the desired 1H-indazole derivative. nih.gov

Stereoselective Synthesis of Indazole Derivatives

The development of methods for the stereoselective synthesis of indazole derivatives is of high interest for pharmaceutical applications. A notable advancement is the highly enantioselective synthesis of indazoles featuring a C3-quaternary chiral center using copper hydride (CuH) catalysis. mit.edu This method employs an umpolung strategy, where N-(benzoyloxy)indazoles act as electrophiles, a reversal of the conventional nucleophilic character of indazoles. mit.edu This approach facilitates a highly C3-selective allylation reaction, producing a variety of C3-allyl-1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. mit.edu

Density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where enantioselectivity is controlled by steric interactions between the ligand and the substrate. mit.edu The synthetic utility of the resulting products has been demonstrated through further transformations, such as hydroboration-oxidation and reduction of the terminal double bond, without compromising the stereochemical integrity. mit.edu

Derivatization Strategies for 6-Methoxy-4-methyl-1H-indazole Scaffold

Functionalization at C-3 Position and Other Ring Sites

The functionalization of the indazole scaffold is a cornerstone of drug discovery, with the C-3 position being a primary target for modification. mdpi.comresearchgate.net Halogenation, particularly iodination and bromination, at the C-3 position is a common and useful strategy, as the introduced halogen can serve as a handle for subsequent metal-catalyzed cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared from non-protected indazoles using iodine (I₂) under basic conditions (e.g., KOH in DMF). chim.it

Beyond halogenation, direct C-3 functionalization includes a wide array of transformations:

Arylation: As discussed, palladium-catalyzed methods are prominent for introducing aryl groups. rsc.orgresearchgate.net

Alkylation: Direct C3-alkylation is challenging due to the low nucleophilicity of this position. mit.edu However, the umpolung strategy using CuH catalysis provides a route to C3-allylated indazoles. mit.edu

Nitration: Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate in the presence of TEMPO. chim.it

Borylation: Iridium-catalyzed C3 borylation of 1H-indazoles has been described, with the resulting boronate esters being versatile intermediates for subsequent Suzuki–Miyaura couplings. mdpi.com

Functionalization at other positions of the indazole ring is also synthetically important. For instance, a palladium-catalyzed direct C7-arylation of substituted indazoles with iodoaryls has been developed using Pd(OAc)₂ with 1,10-phenanthroline as the ligand. nih.gov This method allows for the synthesis of C3,C7-diarylated indazoles through a one-pot Suzuki-Miyaura/arylation procedure. nih.gov

| Functionalization Type | Position | Reagents/Catalyst | Key Aspect | Reference |

| Iodination | C-3 | I₂ / KOH / DMF | Introduces a handle for cross-coupling. | chim.it |

| Arylation | C-3 | Pd(II)/Phenanthroline | Direct C-H activation. | rsc.org |

| Allylation | C-3 | CuH / N-(benzoyloxy)indazoles | Umpolung strategy for stereoselective synthesis. | mit.edu |

| Borylation | C-3 | Iridium catalyst | Forms versatile boronate esters. | mdpi.com |

| Arylation | C-7 | Pd(OAc)₂ / 1,10-phenanthroline | Direct C-H activation at a different ring position. | nih.gov |

N-Alkylation and N-Substitution Approaches

The direct alkylation of the indazole nitrogen atoms is a fundamental derivatization strategy. However, it often yields a mixture of N-1 and N-2 alkylated products, making regioselectivity a significant challenge. beilstein-journals.orgresearchgate.net The ratio of these regioisomers is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. researchgate.netnih.gov

Several protocols have been developed to achieve selective N-alkylation. For the preferential formation of N-1 alkylindazoles, a system using sodium hydride (NaH) in tetrahydrofuran (THF) has proven effective for a range of substituted indazoles. nih.gov This N-1 selectivity is particularly high for indazoles with electron-deficient substituents. beilstein-journals.org It has been postulated that the coordination of the indazole N-2 atom and an electron-rich substituent at C-3 with the sodium cation directs the alkylation to the N-1 position. beilstein-journals.org

The choice of base and solvent system is critical in directing the outcome of N-alkylation, as illustrated by the following examples.

| Base/Solvent System | Primary Outcome | Mechanistic Insight | Reference |

| NaH / THF | N-1 Alkylation | Coordination of Na⁺ directs alkylation to N-1. | beilstein-journals.orgnih.gov |

| Cs₂CO₃ / DMF | Mixture of N-1/N-2 | Less selective, often gives partial preference for N-1. | nih.gov |

| K₂CO₃ / DMF | ~1:1 Mixture of N-1/N-2 | Often results in poor regioselectivity. | researchgate.net |

| Acidic conditions / Alkyl 2,2,2-trichloroacetimidates | N-2 Alkylation | Higher overall energy barrier for N-1 alkylation path. | wuxibiology.com |

Halogenation and Other Substituent Incorporations

The functionalization of the indazole ring through halogenation and the incorporation of other substituents is a key strategy for creating a diverse range of derivatives. While direct halogenation of 6-methoxy-4-methyl-1H-indazole is not extensively documented in publicly available literature, the reactivity of the indazole nucleus suggests that electrophilic substitution reactions are a viable pathway. The positions of substitution are influenced by the directing effects of the existing methoxy and methyl groups, as well as the nitrogen atoms in the pyrazole (B372694) ring.

Metal-free halogenation methods have been developed for 2H-indazoles, which may offer insights into potential strategies for 1H-indazole derivatives. semanticscholar.org These methods often utilize N-halosuccinimides (NXS) as the halogen source and can be tuned to achieve mono- or poly-halogenation by adjusting reaction conditions. semanticscholar.org For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in environmentally friendly solvents can lead to regioselective halogenation. semanticscholar.org

Beyond halogenation, other substituents can be introduced onto the indazole scaffold. For example, amino and dimethylamino groups have been incorporated at the 6-position of a 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate scaffold, yielding compounds such as methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate and methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov The synthesis of a 6-bromo derivative, methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, has also been reported, demonstrating the feasibility of introducing a halogen at this position. nih.gov

The following table summarizes the synthesis of some substituted 1H-indazole derivatives, which, while not being 6-methoxy-4-methyl-1H-indazole, provide evidence for the feasibility of such substitutions on the indazole core.

| Compound Name | Substituent at C6 | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Bromo | Corresponding 6-unsubstituted indazole | Not specified | Not specified | nih.gov |

| Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Amino | Not specified | Not specified | Not specified | nih.gov |

| Methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Dimethylamino | Not specified | Not specified | Not specified | nih.gov |

| 1-(4-bromophenyl)-6-methoxy-1H-indazole | Methoxy | 5-methoxy-2-nitrobenzaldehyde and 4-bromophenylhydrazine | Microwave irradiation | 95 | ajrconline.org |

Green Chemistry Principles in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, aligning with the principles of green chemistry. jchr.orgsemanticscholar.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significantly shorter reaction times compared to conventional heating methods. jchr.org

The application of microwave irradiation has been successfully employed in the synthesis of various indazole derivatives. For instance, the one-pot, two-step cyclization of hydrazone hydrates has been achieved under microwave conditions to produce 1H-indazoles and 1-phenyl-1H-indazoles in good to excellent yields and with reduced reaction times. ajrconline.org In a specific example, the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-bromophenylhydrazine under microwave irradiation for 10 minutes at 420 Watts in ethanol afforded 1-(4-bromophenyl)-6-methoxy-1H-indazole in a 95% yield. ajrconline.org This demonstrates the efficiency and potential of microwave-assisted protocols for the synthesis of methoxy-substituted indazoles.

The benefits of microwave-assisted synthesis for indazoles include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. jchr.org

Increased Yields: The rapid and uniform heating can lead to higher product yields and fewer side products. jchr.org

Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than conventional oil baths or heating mantles.

Environmentally Friendly: The use of smaller amounts of solvents and the potential for solvent-free reactions contribute to a greener process. jchr.org

Catalyst-Free and Solvent-Free Methods

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. These approaches aim to eliminate the use of potentially toxic and expensive catalysts and to reduce or eliminate the use of volatile organic solvents, which are major contributors to chemical waste and environmental pollution.

The principles behind these methods often involve the inherent reactivity of the starting materials under specific conditions, such as thermal activation or photoirradiation, to drive the desired transformation without the need for a catalyst. Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to highly efficient processes with minimal waste generation. The exploration of such methods for the synthesis of 6-methoxy-4-methyl-1H-indazole and its derivatives is a promising area for future research in sustainable chemistry.

Structure Activity Relationship Sar Studies of 6 Methoxy 4 Methyl 1h Indazole Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

Impact of Methoxy (B1213986) Group Regiochemistry on Bioavailability and Activity

The position of the methoxy group on the indazole ring can profoundly affect a compound's properties. In the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, SAR studies revealed that methoxy or hydroxyl groups at the C4-position of the indazole ring were among the more potent substituents. acs.org For instance, a C4 methoxy substituent was found to be capable of forming a hydrogen bond with a nearby sulfonamide NH, creating a stable six-membered ring. acs.org This intramolecular interaction can alter the acidity and conformation of the molecule, which is hypothesized to be related to its potency. acs.org

While direct SAR studies comparing 6-methoxy derivatives to other positional isomers like 4-methoxy or 5-methoxy are specific to each target class, the methoxy group is generally valued for its ability to improve metabolic stability and modulate ligand-target binding interactions. nih.gov Its placement dictates how it interacts with specific pockets within a target protein, potentially acting as a hydrogen bond acceptor or influencing the electronics of the aromatic system. nih.gov Tempering the polarity of a molecule and incorporating specific motifs, such as 3-fluoroindazole, has been shown in some series to increase oral bioavailability. nih.gov

Role of Methyl Group Positionality in Enzyme Inhibition

The position of a methyl group on the indazole scaffold is crucial for optimizing interactions within an enzyme's active site. SAR studies on inhibitors of enhancer of zeste homologue 2/1 (EZH2/1) demonstrated the importance of methyl groups at specific positions. nih.gov In one study, two methyl groups at the 4 and 6 positions of a pyridone ring attached to the indazole scaffold were shown to be important for the inhibition of these enzymes. nih.gov

While the core subject is 6-methoxy-4-methyl-1H-indazole, broader SAR principles from related indazole series are informative. For example, in a series of extracellular signal-regulated kinase (ERK1/2) inhibitors, the placement and nature of substituents on the indazole ring were critical for achieving potent enzymatic and cellular activity. nih.gov Structure-guided design is often employed to position methyl and other groups to exploit specific hydrophobic pockets within the kinase binding site, thereby enhancing potency and selectivity. tandfonline.com The strategic placement of substituents at both the 4- and 6-positions of the 1H-indazole scaffold has been shown to be crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. nih.gov

Rational Design of Indazole Analogs for Enhanced Efficacy

Rational drug design leverages an understanding of the target structure and SAR to guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic profiles. longdom.orgtandfonline.com For indazole derivatives, this involves exploring various substitutions and modifications across the scaffold.

Exploration of Five-Membered Aromatic Ring Substitutions for Binding

The pyrazole (B372694) portion of the indazole ring system is a critical site for modification to enhance binding affinity. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov Further modifications at this position are a common strategy. In one study, introducing a mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position of the indazole was explored to engage with new targets and improve properties like solubility. nih.gov

SAR studies have shown that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring plays a crucial role in achieving strong inhibitory activity against certain enzymes. nih.gov These modifications highlight the importance of the five-membered ring as a key anchor and a vector for introducing functionalities that can form critical interactions with the target protein. tandfonline.comnih.gov

Influence of Halogenation on Pharmacological Profiles

Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's pharmacological profile. Introducing halogens like fluorine, chlorine, or bromine onto the indazole ring can significantly alter its electronic properties, lipophilicity, and metabolic stability. rsc.org In the design of CCR4 antagonists, a 5-chlorothiophene-2-sulfonamide (B1586055) group was identified as the most potent N3-substituent, demonstrating the positive impact of a halogenated aromatic ring in that specific position. acs.org

Furthermore, the synthesis of 6-fluoro analogues of indazole derivatives has been pursued to improve properties. acs.org The incorporation of a 3-fluoroindazole motif has been linked to increased oral bioavailability in some series. nih.gov The strategic placement of halogens can lead to favorable interactions within the target's binding site and can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. rsc.org

Below is a data table showing the impact of halogenation on enzyme inhibition for a series of indazole derivatives targeting Fibroblast Growth Factor Receptors (FGFRs).

| Compound | Substitution | FGFR1 IC₅₀ (μM) | Ligand Efficiency (LE) |

| Derivative A | H | 90 | 0.30 |

| Derivative B | F | 10 | 0.42 |

| Derivative C | Cl | 5 | 0.45 |

| Derivative D | Br | 0.8 | 0.48 |

Data derived from fragment-led de novo design studies of 1H-indazole-based derivatives. nih.gov

Significance of Amine and Other Functional Group Modifications

Modifications involving amine and other functional groups are fundamental to optimizing the efficacy and properties of indazole derivatives. The 1H-indazole-3-amine structure is a key pharmacophore that effectively binds to the hinge region of many kinases. nih.gov

In the development of FGFR1 inhibitors, an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity. nih.gov The introduction of a piperazine moiety is a common strategy to enhance aqueous solubility and improve oral bioavailability, as seen in successful drugs like Imatinib. nih.gov Further SAR studies on indazole derivatives have shown that the 3-aminocyclohexane substituent plays a crucial role in Unc-51 like kinase 1 (ULK1) inhibition. nih.gov

The table below illustrates the effect of amine modifications on the inhibitory concentration (IC₅₀) for FLT3 kinase.

| Compound | Modification | FLT3 IC₅₀ (nM) |

| Analog 8a | Base Structure | 198.5 |

| Analog 8r | Piperazine modification | ~100 |

| Analog 8y | Dimethyl group on piperazine | >200 |

| Analog 8z | Alternative dimethyl piperazine | 65.9 |

Data derived from structural optimization of benzimidazole (B57391) analogues incorporating an indazole moiety. nih.gov

Molecular Interactions and Binding Affinities in SAR

The biological activity of 6-methoxy-4-methyl-1H-indazole derivatives is profoundly influenced by their molecular interactions with target proteins. The nature and orientation of substituents on the indazole core dictate the formation of hydrogen bonds and hydrophobic interactions, which are critical for binding affinity and selectivity.

The indazole nucleus possesses both hydrogen bond donor (N-H) and acceptor (N) capabilities, which are fundamental to its interaction with protein targets, particularly kinases. The nitrogen atoms of the indazole ring frequently form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.gov For instance, in many kinase inhibitors, the N1-H of the indazole ring acts as a hydrogen bond donor, while the N2 atom can act as an acceptor, anchoring the molecule in the active site.

Hydrophobic interactions play a crucial role in the binding affinity of 6-methoxy-4-methyl-1H-indazole derivatives. The methyl and methoxy groups on the benzene (B151609) ring of the indazole core contribute to favorable hydrophobic contacts within the binding pocket of target proteins.

A notable example of hydrophobic targeting is the interaction with the "WPF" (tryptophan-proline-phenylalanine) shelf in the acetyl-lysine binding pocket of bromodomain and extra-terminal domain (BET) family proteins. nih.govresearchgate.netox.ac.uk This hydrophobic pocket is a key feature for ligand recognition. Derivatives designed to target BET bromodomains often incorporate moieties that can favorably interact with the WPF shelf through van der Waals forces and hydrophobic contacts. nih.gov The optimization of these hydrophobic interactions is a critical strategy for enhancing the potency and selectivity of BET bromodomain inhibitors. researchgate.net

SAR Insights from Specific Biological Targets

The therapeutic potential of 6-methoxy-4-methyl-1H-indazole derivatives has been explored against a range of biological targets, leading to valuable SAR insights.

Derivatives of the 1H-indazole scaffold have demonstrated significant inhibitory activity against several important kinase families.

BET Bromodomains: The development of indazole-based ligands as BET bromodomain inhibitors has shown promise. Structure-guided optimization, focusing on interactions with the WPF shelf, has led to compounds with improved affinity and metabolic stability. nih.gov For example, the modification of a 3,5-dimethylisoxazole-based ligand to a 3-pyridyl-derived compound resulted in enhanced BRD4(1) affinity (IC50 = 166 nM) and greater metabolic stability. nih.gov

EZH1/2: Systematic SAR studies on indazole-based EZH2/1 inhibitors have revealed key structural requirements for potency. For instance, modifications on the pyridone ring of these inhibitors showed that 4,6-dimethyl and 4-ethyl-6-methyl substitutions were well-tolerated by EZH2. researchgate.net Specifically, a 4-propyl-6-methyl substituted compound was potent against both EZH2 (IC50 < 10 nM) and EZH1 (IC50 = 69 ± 14 nM). researchgate.net Conversely, replacing the propyl group with a hydroxyl group led to a complete loss of potency, highlighting the importance of hydrophobic interactions in this region. researchgate.net

FGFR1: Indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). One study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with good enzymatic inhibition (IC50 = 15.0 nM). nih.gov Further optimization led to a derivative with an IC50 of 3.3 nM. nih.gov

PLK4: The indazole scaffold is a key feature in a class of Polo-like kinase 4 (PLK4) inhibitors. nih.gov A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and shown to be highly effective PLK4 inhibitors. One of the most potent compounds, K22, exhibited an IC50 of 0.1 nM. nih.gov This class of compounds, including CFI-400945 (PLK4 IC50 = 2.8 nM), has progressed to clinical trials. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

The kinase inhibitory activity of indazole derivatives often translates into potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

A series of polysubstituted indazoles demonstrated significant in vitro antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values ranging from 0.64 to 17 µM. nih.gov Further studies confirmed their activity against IMR32, MDA-MB-231, and T47D cell lines. nih.gov Mechanistically, some of these compounds were found to trigger apoptosis and cause cell cycle arrest in the S or G2/M phase. nih.gov For example, one derivative, 2f, was shown to promote apoptosis in the 4T1 breast cancer cell line through the ROS-mitochondrial pathway. researchgate.net

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

The indazole scaffold is also a promising pharmacophore for the development of antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

A series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the bacterial cell division protein FtsZ. researchgate.net These compounds showed notable antibacterial activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. researchgate.net Compound 9 from this series exhibited potent activity against S. pyogenes with a MIC of 4 µg/mL. researchgate.net

In the realm of antifungal research, indazole derivatives have also been investigated. A novel antifungal agent, PQA-Az-13, which combines indazole, pyrrolidine, and arylpiperazine scaffolds, demonstrated strong activity against biofilms of Candida auris clinical isolates, with MIC values ranging from 0.67 to 1.25 µg/mL. researchgate.net

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

Computational Chemistry and Structural Biology Studies on Indazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to investigate the fundamental properties of indazole derivatives at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT calculations have been utilized to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov By employing methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311+G), researchers can determine the optimized geometry and electronic properties of these compounds. nih.govdergipark.org.tr Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity and molecular softness, while a larger gap indicates greater stability and hardness. nih.gov

Analysis of the molecular electrostatic potential (MEP) surface, also derived from DFT calculations, helps in predicting the sites susceptible to nucleophilic and electrophilic attacks, which is vital for understanding hydrogen bonding and other intermolecular interactions. nih.gov These computational insights into molecular behavior facilitate a deeper understanding of the chemical reactivity of indazole derivatives. nih.gov

DFT Calculated Electronic Properties of Selected Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Prediction |

|---|---|---|---|---|

| 8a | -5.21937 | -0.92529 | 4.29408 | Good Electron Acceptor nih.gov |

| 8c | Data Not Available | Data Not Available | High Energy Gap nih.gov | Stable nih.gov |

| 8q | Data Not Available | Data Not Available | Data Not Available | Good Electron Acceptor nih.gov |

| 8s | -6.34878 | -1.4283 | 4.92048 | High Energy Gap nih.gov |

| 8u | -6.8823 | -2.45457 | 4.42773 | Good Electron Donor nih.gov |

| 8x | -6.67332 | -2.42568 | 4.24764 | Good Electron Donor nih.gov |

| 8z | -6.4638 | -2.77776 | 3.68604 | Good Electron Donor nih.gov |

Theoretical Prediction of Tautomeric Stability

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. nih.govresearchgate.net Theoretical calculations have been instrumental in predicting the relative stability of these tautomers. nih.govnih.gov Computational studies on various indazole derivatives have been performed at different levels of theory, including semiempirical (AM1), ab initio Hartree-Fock (HF/6-31G*), and DFT (B3LYP/6-31G**). nih.gov These calculations help establish the most stable tautomer, which often aligns with experimental data. nih.gov

For many NH-indazoles, the 1H-tautomer is generally found to be the most stable. nih.gov However, in some substituted indazoles, the 2H-tautomer can be more stable. nih.gov For instance, in the gas phase, DFT (B3LYP/6-31G**) and semiempirical AM1 methods often predict the 2H tautomer to be the most stable. nih.gov In contrast, ab initio Hartree-Fock calculations might suggest a different stability order depending on the substitution pattern. nih.gov The energy differences between the 1H and 2H tautomers are often very small, typically around 1 kJ mol–1. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, like indazole derivatives, and their biological targets, typically proteins. longdom.orgjocpr.com

Ligand-Protein Binding Mode Analysis and Interaction Profiling

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biotech-asia.orgresearchgate.net This technique is crucial for understanding the binding mechanisms of indazole derivatives with target proteins. longdom.org For example, docking studies have been used to investigate the binding of indazole derivatives to enzymes like cyclooxygenase-2 (COX-2) and various kinases. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site of the protein. biotech-asia.orgnih.gov For instance, in a study of indazole derivatives as VEGFR-2 inhibitors, docking analysis showed conventional hydrogen bonds with amino acids like Glu828, Ile856, and Lys826, as well as π-π stacking with Trp827. biotech-asia.orgresearchgate.net

Molecular dynamics (MD) simulations provide further insights by simulating the movement of the ligand-protein complex over time, thus assessing its stability. researchgate.netmdpi.com The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone. mdpi.com A stable RMSD value over the simulation time indicates a stable binding conformation. mdpi.com The Root Mean Square Fluctuation (RMSF) is another parameter that measures the flexibility of individual residues, helping to understand their role in ligand binding. mdpi.com

Prediction of Binding Affinities with Target Enzymes

A primary goal of molecular docking and MD simulations is to predict the binding affinity of a ligand for its target protein, often expressed as a binding energy score (e.g., in kcal/mol). nih.govbiotech-asia.org Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net These predicted affinities help in ranking and prioritizing potential drug candidates for further experimental testing. nih.gov For instance, docking studies on a series of indazole derivatives against a renal cancer receptor (PDB: 6FEW) identified compounds with the highest binding energies, suggesting they are the most promising ligands. nih.gov

Techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied to MD simulation trajectories to calculate the binding free energy, providing a more accurate estimation of the binding affinity. researchgate.net These computational predictions of binding affinities are invaluable in the rational design of potent and selective enzyme inhibitors based on the indazole scaffold. nih.govnih.gov

Predicted Binding Energies of Indazole Derivatives with Target Enzymes

| Compound/Derivative | Target Enzyme (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 3j | 2ZCS | -7.45 researchgate.net | Tyr248, Lys273, Val268, Arg171 researchgate.net |

| Compound 3c | 2ZCS | -6.80 researchgate.net | Tyr248, Lys273, Val268, Arg171 researchgate.net |

| Compound SMO | 4AGD (VEGFR-2) | -6.99 biotech-asia.orgresearchgate.net | Glu828, Ile856, Lys826, Arg833 biotech-asia.orgresearchgate.net |

| Compound SOT | 4AGD (VEGFR-2) | -6.96 biotech-asia.orgresearchgate.net | Met806, Ser884, Arg1027 biotech-asia.orgresearchgate.net |

| Compound SBS | 4AGD (VEGFR-2) | -6.88 biotech-asia.orgresearchgate.net | Met806 biotech-asia.orgresearchgate.net |

| Compound SS | 4AG8 (VEGFR-2) | -7.39 biotech-asia.orgresearchgate.net | Data Not Available |

| Compound 1 | Thymidine Phosphorylase | -6.462 nih.gov | HIS119, THR87, ARG171 nih.gov |

| Compound 3 | Thymidine Phosphorylase | -6.284 nih.gov | Data Not Available |

X-ray Crystallography and Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are also vital for the structural elucidation of newly synthesized indazole derivatives. dntb.gov.ua Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is used to determine the connectivity of atoms within the molecule. nih.govmdpi.com Infrared (IR) spectroscopy helps to identify the functional groups present, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. nih.gov The combination of these experimental techniques provides a comprehensive characterization of the molecular structure of indazole derivatives. nih.govmdpi.com

Conformational Analysis of Indazole Derivatives

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of indazole derivatives is therefore crucial for understanding their interaction with biological targets. These studies are often performed using a combination of experimental techniques, such as X-ray crystallography, and computational methods.

Research on substituted indazoles reveals key conformational features. For instance, in the crystal structures of (1H-indazol-1-yl)methanol derivatives, the conformation is described by specific torsion angles. The torsion angle of the 1-methanol substituent, defined by the atoms N2–N1–C–O, was found to be 75.4° for the parent compound and averaged 85.7° for its nitro-substituted counterparts. acs.org Similarly, the N1–C–O–H torsion angle was 105.5° for the parent and averaged 100.3° for the nitro derivatives, indicating how substituents can influence the preferred spatial arrangement of functional groups. acs.org

In a study of indole-pyrazole hybrids, which share structural similarities with functionalized indazoles, molecular conformation was described by a pair of torsion angles (φ1 and φ2) along the methylene bridge connecting the two heterocyclic rings. mdpi.com These angles were found to vary significantly, with φ1 values ranging from 53.5° to 97.7° and φ2 values covering a wider range from 24.5° to 124.5°. mdpi.com This variability highlights the conformational adaptability of such linked heterocyclic systems.

| Compound Class | Torsion Angle | Measured Value (°) | Reference |

|---|---|---|---|

| (1H-indazol-1-yl)methanol | N2–N1–C–O | 75.4 | acs.org |

| (1H-indazol-1-yl)methanol | N1–C–O–H | 105.5 | acs.org |

| Nitro-(1H-indazol-1-yl)methanols (Average) | N2–N1–C–O | 85.7 | acs.org |

| Nitro-(1H-indazol-1-yl)methanols (Average) | N1–C–O–H | 100.3 | acs.org |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Intermolecular interactions, particularly hydrogen bonds, are fundamental to the structure of condensed phases and molecular recognition at biological receptor sites. The indazole scaffold contains both hydrogen bond donor (N-H) and acceptor (pyridine-like N2) sites, enabling the formation of predictable and stable intermolecular networks.

X-ray crystallography studies have provided direct evidence of these interactions. For example, the structures of four different (1H-indazol-1-yl)methanol derivatives revealed that the molecules form dimers through intermolecular O–H···N2 hydrogen bonds. acs.org This specific hydrogen bonding pattern is preferred over potential intramolecular bonds due to more favorable angular geometry in the dimer. acs.org The O–H···N2 angles in these structures were found to be in the range of 149.3° to 172.3°. acs.org

In crystals of related indole-pyrazole hybrids, molecules are linked by intermolecular N–H∙∙∙N hydrogen bonds, forming distinct helical chains. mdpi.com This demonstrates the capacity of the N-H group of one heterocyclic ring to interact with a nitrogen acceptor on another, a key interaction that can be extrapolated to indazole derivatives in various environments.

| Interaction Type | Participating Groups | Resulting Structure | Reference |

|---|---|---|---|

| Intermolecular Hydrogen Bond | O–H···N2 | Dimer Formation | acs.org |

| Intermolecular Hydrogen Bond | N–H···N | Helical Chains | mdpi.com |

Application of Advanced NMR Techniques (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including indazole derivatives. ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure determination and confirmation.

For indazole derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons on the fused ring system. nih.govmdpi.com For example, in a 6-bromo-1H-indazole derivative, the proton at the C7 position appears as a doublet of doublets at δ 7.33 ppm, while the C5 proton is a doublet at δ 7.40 ppm. nih.gov The N-H proton of the indazole ring is also a characteristic signal, often appearing as a broad singlet at a downfield chemical shift, such as δ 13.62 ppm in DMSO-d₆. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.netwiley-vch.de In one study, the ¹³C NMR chemical shifts for 1H-indazole were reported with the C7a carbon at δ 140.01 ppm and the C3 carbon at δ 134.77 ppm. wiley-vch.de Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level, are often used to predict and support the assignment of experimental ¹H, ¹³C, and ¹⁵N NMR chemical shifts. nih.gov

| Nucleus | Position/Group | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 | nih.govresearchgate.net |

| ¹H | N-H (Indazole) | 10.0 - 14.0 (in DMSO-d₆) | nih.gov |

| ¹³C | Aromatic Carbons | 109 - 142 | researchgate.netwiley-vch.de |

| ¹³C | C3 | ~133 - 138 | researchgate.netwiley-vch.de |

Fragment-Based Drug Design and Virtual Screening Applications

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is frequently used in drug discovery programs. Fragment-Based Drug Design (FBDD) and virtual screening are powerful modern strategies that leverage this scaffold to develop novel therapeutics. nih.govbiotech-asia.org

FBDD begins with the screening of small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity but high efficiency. rroij.com Once these initial hits are identified, often through techniques like NMR or X-ray crystallography, they are optimized and grown into more potent, lead-like molecules. rroij.comrsc.org

The indazole core has been successfully employed in FBDD campaigns. For instance, a fragment-led de novo design approach led to the discovery of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov In another example, fragment-based strategies combined with in silico fragment hopping and linking were used to identify a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1). nih.gov This work resulted in compounds with IC₅₀ values in the nanomolar range. nih.gov

Virtual screening, a computational technique, is often used to filter large compound libraries to identify molecules that are likely to bind to a target. This method has been applied to libraries of indazole derivatives to find potential inhibitors for various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in cancer. biotech-asia.org These computational studies help prioritize which indazole derivatives should be synthesized and tested, accelerating the drug discovery process. biotech-asia.org

Future Directions and Therapeutic Potential of 6 Methoxy 4 Methyl 1h Indazole in Medicinal Chemistry

Optimization Strategies for Lead Compounds

Once a compound like 6-methoxy-4-methyl-1H-indazole is identified as a "hit" or "lead" in a drug discovery program, the subsequent phase of lead optimization is critical to enhance its drug-like properties. danaher.com This process involves systematically modifying the molecule's structure to improve its potency, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity. danaher.combiosolveit.de

A primary strategy is the detailed exploration of Structure-Activity Relationships (SAR). nih.gov For the 6-methoxy-4-methyl-1H-indazole core, this involves synthesizing analogs with modifications at various positions. Key areas for modification include:

The N1 and N2 positions of the indazole ring: The regioselectivity of substitution at the nitrogen atoms is a well-known challenge and opportunity in indazole chemistry. nih.gov Introducing different alkyl or aryl groups can significantly alter binding affinity and selectivity. For instance, studies on other indazole series have shown that even subtle changes, like substituting a hydrogen with a methoxy (B1213986) group, can completely eliminate activity against an off-target kinase while improving potency for the primary target. youtube.com

The methyl group at position 4: This group can be replaced with other small alkyl groups, halogens, or hydrogen-bonding moieties to probe the steric and electronic requirements of the target's binding pocket.

The methoxy group at position 6: The oxygen atom can serve as a hydrogen bond acceptor. Modifications could include altering the alkyl portion (e.g., to an ethoxy or isopropoxy group) or replacing the entire group with other electron-donating or electron-withdrawing substituents to modulate the electronic character of the aromatic system and explore new interactions. nih.gov

Substitution at other positions: Introducing functional groups at the unoccupied 3, 5, and 7 positions can further refine the compound's properties, potentially introducing new interaction points with the target protein. nih.govnih.gov

The goal is to achieve nanomolar or better potency for the desired target. biosolveit.de This iterative process of design, synthesis, and testing, guided by rational design principles, is essential for transforming a promising lead into a preclinical candidate. biosolveit.de

| Modification Strategy on Indazole Scaffold | Rationale | Potential Outcome | Example from Literature nih.gov |

|---|---|---|---|

| Varying N1-substituent | Explore interactions in the solvent-exposed region of the binding site. | Improved potency and selectivity. | In ROCK inhibitors, a benzyl (B1604629) substituent on a proline moiety attached to the indazole core was superior to a benzoyl substituent. |

| Modifying C3-substituent | Probe for key hydrogen bonding or hydrophobic interactions deep within the active site. | Enhanced binding affinity (lower IC50). | Systematic optimization of 3-benzylindazoles led to potent and selective CDK8 inhibitors. nih.gov |

| Altering C5/C6-substituents | Modulate electronic properties and solubility. | Improved pharmacokinetic (ADME) properties. | SAR studies on 1H-indazole derivatives as estrogen receptor degraders optimized activity through modifications on the core scaffold. nih.gov |

| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. | Better safety profile and drug-like properties. | Indazole is often used as a bioisostere for indole (B1671886) in medicinal chemistry. nih.gov |

Development of Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is overcoming poor physicochemical properties, such as low aqueous solubility or inadequate membrane permeability, which can hinder a compound's absorption, distribution, metabolism, and excretion (ADME). wiley-vch.dewiley.com The prodrug approach is a well-established strategy to tackle these issues. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov

For 6-methoxy-4-methyl-1H-indazole, several prodrug strategies could be envisioned:

Improving Aqueous Solubility: If the compound suffers from poor solubility, a common issue for aromatic molecules, highly ionizable promoieties like phosphate (B84403) or amino acid esters can be attached. nih.gov These groups are typically cleaved by endogenous enzymes such as alkaline phosphatases or esterases to release the parent drug. For example, phosphate prodrugs have been successfully used to increase the water solubility of highly lipophilic drugs like propofol (B549288) by over 70-fold. nih.gov The N1 position of the indazole ring is a prime site for attaching such solubilizing groups.

Enhancing Lipophilicity and Permeability: To improve absorption across biological membranes (e.g., for oral delivery), the polarity of the molecule can be masked by attaching lipophilic promoieties. This can be achieved by forming esters or carbamates at the N1 position.

Targeted Delivery: Modern prodrug design can also incorporate targeting moieties that are recognized by specific transporters or enzymes expressed in target tissues. wiley-vch.dewiley.com This approach can increase the concentration of the active drug at the site of action, enhancing efficacy and reducing systemic side effects. For instance, glycosylated derivatives can be used to target specific tissues or improve solubility. nih.gov

The design of a successful prodrug requires a careful balance: the linkage between the drug and the promoiety must be stable enough to allow the prodrug to reach its target but labile enough to be cleaved efficiently in the desired biological compartment. nih.gov

| Prodrug Strategy | Attachment Point on Indazole | Promoiety Example | Cleavage Mechanism | Goal |

|---|---|---|---|---|

| Phosphate Esters | N1-position (via a linker if needed) | Monophosphate | Alkaline Phosphatases | Increase aqueous solubility for IV administration. nih.gov |

| Amino Acid Conjugates | N1-position | Glycine, Alanine | Esterases, Peptidases | Target amino acid transporters, improve solubility. |

| PEGylation | N1-position | Polyethylene glycol (PEG) chain | Hydrolysis (with cleavable linker) | Increase solubility and circulation half-life. nih.gov |

| Glycosylation | N1-position | Glucose, Galactose | Glycosidases | Enhance solubility and potentially target glucose transporters. nih.gov |

Advanced Synthetic Methodologies for Scalable Production

The efficient and scalable synthesis of specifically substituted indazoles is crucial for their development as therapeutic agents. nih.gov Traditional methods often suffer from harsh conditions, low yields, or poor regioselectivity. researchgate.net However, recent advances in synthetic organic chemistry offer robust solutions for the production of compounds like 6-methoxy-4-methyl-1H-indazole. nih.govnih.gov

Modern synthetic strategies that could be applied include:

Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful technique allows for the direct formation of the indazole ring from readily available starting materials. nih.govresearchgate.netresearchgate.net Catalysts based on rhodium, palladium, or cobalt can mediate the intramolecular coupling of C-H and N-H bonds, offering an atom-economical route to the indazole core. nih.gov

Intramolecular Cyclization Reactions: Methods like the Cadogan cyclization, which involves the reductive cyclization of ortho-nitrobenzyl compounds, can be adapted. nih.gov More modern approaches include silver-mediated intramolecular oxidative C-H amination, which has been used to synthesize various 6-methoxy-1H-indazole derivatives. nih.govacs.org

Regioselective N-Alkylation/Arylation: A key challenge is the selective functionalization of the N1 versus the N2 position. google.com Recently, highly selective and scalable methods for N1-alkylation have been developed, utilizing a two-step process involving enamine formation followed by reduction. nih.govrsc.org Such a method could be critical for producing specific N1-substituted derivatives of 6-methoxy-4-methyl-1H-indazole on a large scale. nih.govrsc.org

One-Pot, Multi-Component Reactions: Syntheses that combine several steps into a single operation are highly desirable for large-scale production as they reduce waste and improve efficiency. Copper-catalyzed three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles. organic-chemistry.org

The choice of synthetic route will depend on the availability of starting materials, cost, and the desired scale of production. For manufacturing, a route that is safe, high-yielding, and minimizes the need for chromatographic purification is preferred. nih.gov

| Synthetic Methodology | Key Features | Catalyst/Reagent Example | Scalability Potential |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | High atom economy, direct functionalization. | [Cp*RhCl2]2 | Moderate to high, dependent on catalyst cost and loading. nih.gov |

| Copper-Catalyzed Cyclization | Uses inexpensive catalyst, tolerant of various functional groups. | Cu(OAc)2 or Cu2O | High. nih.gov |

| Silver-Mediated C-H Amination | Forms N-N bond via oxidative cyclization. | AgOAc | Good; has been demonstrated for related 6-methoxy-indazoles. nih.govacs.org |

| Reductive Amination/Hydrogenation | Highly selective for N1-alkylation, avoids N2 isomer. | pTSA·H2O, then Pt/C | Excellent; demonstrated on a 100g scale. nih.govrsc.org |

| [3+2] Cycloaddition with Arynes | Mild reaction conditions, good functional group tolerance. | CsF or TBAF | Good for laboratory scale; aryne generation can be a challenge for large scale. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape by accelerating timelines and improving the quality of candidate molecules. nih.govpremierscience.comijirt.org These computational tools can be applied at every stage of the development pipeline for indazole-based compounds.

Key applications include:

Bioactivity Prediction and Virtual Screening: ML models, such as Random Forest, Support Vector Machines, and deep neural networks, can be trained on large datasets of known indazole derivatives and their biological activities. nih.govijcrt.orggithub.io These models learn complex structure-activity relationships and can then predict the bioactivity of novel, virtual compounds, including analogs of 6-methoxy-4-methyl-1H-indazole. ijcrt.orgnih.gov This allows for the rapid in silico screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a target profile (e.g., high affinity for a specific kinase, good solubility), the AI can generate novel indazole-based structures that have a high probability of success.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound is crucial. AI models trained on existing ADMET data can provide early warnings about potential liabilities, allowing medicinal chemists to modify the structure of 6-methoxy-4-methyl-1H-indazole to mitigate these risks before significant resources are invested. ijirt.org

Synthesis Planning: AI tools are being developed to assist in planning synthetic routes. By analyzing vast databases of chemical reactions, these programs can suggest efficient and scalable pathways for synthesizing complex molecules like substituted indazoles, potentially identifying novel routes that a human chemist might overlook. ijirt.org

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, make more informed decisions, and ultimately increase the probability of success in developing new indazole-based therapeutics. astrazeneca.comnih.gov

| AI/ML Application | Description | Impact on Indazole Research |

|---|---|---|

| Predictive Modeling (QSAR) | Builds models to predict biological activity based on molecular structure. ijcrt.orggithub.com | Rapidly screen virtual libraries of 6-methoxy-4-methyl-1H-indazole derivatives to prioritize synthesis. |

| Target Identification | Analyzes biological data (genomics, proteomics) to identify and validate new drug targets. | Suggest novel, unexplored targets for which the indazole scaffold may have high affinity. |

| De Novo Design | Generates novel molecular structures with optimized properties for a specific target. | Create new indazole-based compounds with potentially superior efficacy and safety profiles. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties from chemical structure. ijirt.org | Filter out compounds with poor drug-like properties early in the discovery process, reducing late-stage failures. |

| Retrosynthesis Planning | Suggests optimal synthetic routes for a target molecule. ijirt.org | Accelerate the development of scalable and cost-effective manufacturing processes. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.